2-chloro-N-[(4-chloro-3-nitrophenyl)carbamothioyl]benzamide
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Overview
Description
2-chloro-N-[(4-chloro-3-nitrophenyl)carbamothioyl]benzamide is a thiourea derivative known for its diverse applications in various fields of science and industry. This compound is characterized by its unique chemical structure, which includes both chloro and nitro functional groups, making it a valuable subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(4-chloro-3-nitrophenyl)carbamothioyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone, followed by the addition of 4-chloro-3-nitroaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and yield. The reaction conditions, such as temperature and solvent choice, are optimized to maximize production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(4-chloro-3-nitrophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or nitro positions, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted thiourea derivatives.
Scientific Research Applications
2-chloro-N-[(4-chloro-3-nitrophenyl)carbamothioyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Biology: Studied for its potential antibacterial, antifungal, and antitubercular properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, photographic chemicals, and as a stabilizer in plastics.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(4-chloro-3-nitrophenyl)carbamothioyl]benzamide involves its interaction with various molecular targets. In biological systems, it can inhibit enzyme activity by binding to the active site or interacting with essential cofactors. The compound’s nitro and chloro groups play a crucial role in its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[(5-chloropyridine-2-yl)carbamothioyl]benzamide
- 2-chloro-N-(4-chloro-2-nitrophenyl)benzamide
- 2-chloro-N-[(4-nitrophenyl)carbamothioyl]benzamide
Uniqueness
2-chloro-N-[(4-chloro-3-nitrophenyl)carbamothioyl]benzamide is unique due to its specific combination of chloro and nitro groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring specific reactivity patterns and binding affinities .
Properties
IUPAC Name |
2-chloro-N-[(4-chloro-3-nitrophenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O3S/c15-10-4-2-1-3-9(10)13(20)18-14(23)17-8-5-6-11(16)12(7-8)19(21)22/h1-7H,(H2,17,18,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBNZMAKCASWNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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